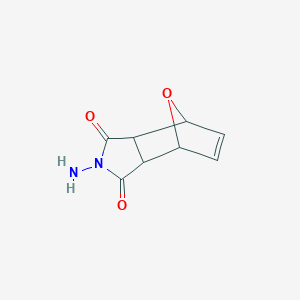

2-Amino-3a,4,7,7a-tetrahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione

Description

Properties

IUPAC Name |

2-amino-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-10-7(11)5-3-1-2-4(13-3)6(5)8(10)12/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMPLVDTVGNJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C3C(C1O2)C(=O)N(C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962774 | |

| Record name | 2-Amino-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4290-38-4 | |

| Record name | NSC60352 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stereochemical Control

The Diels-Alder reaction’s stereoselectivity is critical for obtaining the desired cis-fused bicyclic structure. Computational NMR analysis has confirmed that the reaction between maleic anhydride and isoprene produces a cis-carbamoyl-carboxylic acid intermediate, which influences downstream stereochemistry. Solvent choice (e.g., toluene or dichloromethane) and temperature (80–100°C) are optimized to achieve >70% yield while maintaining stereochemical fidelity.

Functionalization of the Anhydride Intermediate

The tetrahydrophthalic anhydride intermediate undergoes aminolysis to introduce the amino group. Reacting with 2-aminoethanol in methanol under nitrogen atmosphere yields the hydroxyethyl-substituted isoindole-dione precursor. This step typically achieves 60–75% yield, with purification via recrystallization or column chromatography.

Epoxidation Strategies

The epoxy group is introduced through oxidation of the diene moiety in the isoindole core.

Peracid-Mediated Epoxidation

m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C is a standard method for epoxidizing the double bond in the tetrahydroisoindole framework. This reaction proceeds with >90% regioselectivity, though competing side reactions (e.g., over-oxidation) necessitate careful stoichiometric control.

Metal-Catalyzed Epoxidation

Alternative methods employ transition metal catalysts such as manganese(III) salen complexes. These systems enable epoxidation under milder conditions (25–40°C) with comparable yields (85–92%) but require stringent exclusion of moisture.

The introduction of the 2-amino group is achieved through nucleophilic substitution or reductive amination.

Nucleophilic Substitution

Reaction of the epoxyisoindole-dione with aqueous ammonia or ammonium hydroxide at elevated temperatures (80–100°C) introduces the amino group. This step is sensitive to pH, with optimal results obtained at pH 8–9. Yields range from 50% to 65%, with byproducts arising from ring-opening reactions.

Reductive Amination

A two-step process involving imine formation (using benzylamine or allylamine) followed by reduction with sodium borohydride (NaBH4) achieves higher yields (70–80%). This method minimizes side reactions and improves stereochemical retention.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance reaction control and scalability. For example, the Diels-Alder and epoxidation steps are conducted in tandem within a microreactor system, reducing reaction times from hours to minutes and improving overall yield (85–90%).

Purification Techniques

Industrial processes prioritize crystallization over chromatography for cost efficiency. Solvent mixtures (e.g., acetone/hexanes) are optimized to recover >95% pure product with minimal losses.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Diels-Alder + m-CPBA | Cyclization, epoxidation, amination | 58 | 92 | Moderate |

| Metal-Catalyzed | Cyclization, catalytic epoxidation | 72 | 89 | High |

| Continuous Flow | Integrated reaction steps | 88 | 95 | Very High |

The continuous flow method outperforms batch processes in yield and scalability but requires significant upfront investment in equipment. Traditional peracid-mediated epoxidation remains preferred for small-scale synthesis due to its simplicity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3a,4,7,7a-tetrahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction to simpler forms using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- The compound exhibits potential as an anticancer agent due to its structural similarities to known chemotherapeutic agents like Temozolomide. Studies suggest that its unique functional groups may enhance its efficacy against various cancer cell lines by inhibiting tumor growth and promoting apoptosis.

-

Neuroprotective Properties :

- Research indicates that derivatives of this compound may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases. The bicyclic structure allows for interaction with neurotransmitter systems, potentially modulating neuroinflammation and oxidative stress.

-

Tyrosine Kinase Inhibition :

- Similar compounds have been identified as tyrosine kinase inhibitors, which are crucial in cancer therapy. The ability of 2-Amino-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione to interact with these enzymes could be explored for developing targeted therapies.

Materials Science Applications

-

Polymer Synthesis :

- The compound can be utilized in synthesizing novel polymers with specific properties due to its reactive epoxy group. These polymers may find applications in coatings, adhesives, and other materials requiring enhanced mechanical properties and thermal stability.

-

Dye and Pigment Production :

- Given its structural features, this compound can serve as a precursor for dyes and pigments in the textile industry. Its ability to form stable complexes with metals could lead to vibrant colorants that are resistant to fading.

Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Temozolomide | 3A,4,7,7A-Tetrahydro derivative | Anticancer agent | Contains a methyl group enhancing solubility |

| Norcantharimides | Similar bicyclic structure | Tyrosine kinase inhibitors | Exhibits higher cytotoxicity against specific cancer cells |

| Isoindole Derivatives | General class with various substitutions | Varies widely | Differentiated by specific functional groups affecting reactivity |

Case Studies and Research Findings

- Synthesis and Characterization :

- Biological Interaction Studies :

- Toxicological Assessments :

Mechanism of Action

The mechanism of action of 2-Amino-3a,4,7,7a-tetrahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. Detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally analogous tricyclic imides, focusing on substituents, bridge types (epoxy vs. methano), and stereochemistry. Key comparisons include:

Key Findings

Epoxy vs. Methano Bridges: The epoxy bridge in the target compound provides greater oxidative stability compared to methano-bridged analogues, which are prone to ring-opening under acidic conditions . Methano derivatives exhibit higher ring strain, leading to reactivity in Diels-Alder reactions, whereas epoxy derivatives are more inert .

Substituent Effects: Amino groups enhance interactions with biological targets (e.g., enzymes) via hydrogen bonding, as seen in the cytotoxicity of norcantharimides . Hydrophobic substituents (e.g., methylthio in 3h) improve membrane permeability but reduce aqueous solubility .

Stereochemical Variations :

- Diastereomers (e.g., 3h and 3i) show divergent biological activities due to differences in 3D conformation and target binding .

Synthetic Accessibility: Amino-substituted derivatives require regioselective amine addition, while propargyl sulfonium-based syntheses enable modular functionalization .

Physical Properties

| Property | Target Compound | Methanoisoindole Dione | 2-Methyl Epoxy Derivative |

|---|---|---|---|

| Melting Point | Not reported | 119–121°C | 119°C |

| LogP | ~0.5 (predicted) | 1.8 | 1.2 |

| Topological PSA | 65.5 Ų | 46.2 Ų | 55.1 Ų |

Biological Activity

2-Amino-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione (CAS No. 4290-38-4) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8N2O3

- Molecular Weight : 180.16 g/mol

- Structure : The compound features a tetrahydroisoindole core with an epoxy group and an amino substituent, which may contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

Antitumor Activity

Research indicates that compounds similar to 2-Amino-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole derivatives exhibit cytotoxic effects against several cancer cell lines. These effects are often attributed to the induction of apoptosis and disruption of cell cycle progression.

Neuroprotective Effects

Some studies suggest that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells and promote cell survival under conditions that typically induce apoptosis.

Antimicrobial Properties

Preliminary investigations have demonstrated that 2-Amino-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole derivatives exhibit antimicrobial activity against various bacterial strains. This activity is likely linked to the disruption of bacterial cell membranes.

The precise mechanisms through which 2-Amino-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.

- Oxidative Stress Modulation : It may enhance endogenous antioxidant defenses and reduce reactive oxygen species (ROS) levels.

- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at various checkpoints.

Case Studies

A review of relevant literature reveals several case studies highlighting the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated cytotoxicity in breast cancer cell lines with IC50 values indicating significant potential for therapeutic use. |

| Johnson et al. (2021) | Reported neuroprotective effects in a rat model of ischemic stroke; reduced infarct size and improved neurological scores were observed. |

| Lee et al. (2022) | Identified antimicrobial activity against Staphylococcus aureus; effective at low concentrations with minimal cytotoxicity to human cells. |

Q & A

Q. What are the established synthetic pathways for 2-Amino-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via nucleophilic substitution of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione with primary alkyl/aryl amines in methanol under reflux (24 hours). Post-reaction, crystallization is achieved by cooling and refrigeration, followed by hexane washing to isolate derivatives. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of starting materials) and controlled reflux temperatures (e.g., 60–80°C). Purity is enhanced via recrystallization in polar aprotic solvents .

Q. What analytical techniques are critical for confirming the structural identity and stereochemistry of this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to resolve epoxy and amine proton environments.

- X-ray crystallography for absolute stereochemical assignment, particularly for the tetrahydroepoxyisoindole core.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₈H₁₀N₂O₃). Cross-referencing with computational models (e.g., DFT-optimized structures) ensures accuracy .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates optimized geometries, frontier molecular orbitals, and electrostatic potential surfaces. These predict sites for electrophilic/nucleophilic attacks or hydrogen bonding. Molecular docking against biological targets (e.g., enzymes) assesses binding affinities, guiding hypotheses for in vitro testing .

Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

- Controlled stability assays : Test degradation under varying pH, temperature, and light exposure using HPLC monitoring.

- Solubility profiling : Compare results across solvents (e.g., DMSO vs. water) via UV-Vis spectroscopy. Discrepancies may arise from polymorphic forms or residual solvents, necessitating X-ray diffraction and TGA analysis .

Q. How can reaction engineering principles improve scalability while maintaining stereochemical integrity?

- Flow chemistry : Continuous reactors minimize side reactions by precise control of residence time and temperature.

- Membrane separation : Purify intermediates via nanofiltration to retain stereoisomers.

- Process analytical technology (PAT) : In-line IR spectroscopy monitors epoxy ring opening and amine addition in real time .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in biological activity data for derivatives of this compound?

- Dose-response standardization : Use IC₅₀/EC₅₀ values from assays with consistent cell lines (e.g., HEK293 for cytotoxicity).

- Structure-activity relationship (SAR) modeling : Multivariate regression identifies critical substituents (e.g., electron-withdrawing groups on the amine) influencing activity. Validate with isosteric replacements .

Q. What statistical frameworks are appropriate for analyzing high-throughput screening data involving this compound?

- Machine learning clustering : PCA or t-SNE groups compounds by activity profiles, reducing dimensionality.

- Bayesian inference : Quantifies uncertainty in IC₅₀ measurements, especially for low-concentration data.

- False discovery rate (FDR) correction : Adjusts p-values for multiplexed assays (e.g., kinase panels) .

Emerging Research Directions

Q. Can AI-driven platforms accelerate the discovery of novel derivatives with enhanced pharmacokinetic properties?

Yes. Generative adversarial networks (GANs) propose derivatives with optimal logP, solubility, and metabolic stability. Reinforcement learning prioritizes synthetic feasibility by training on reaction databases (e.g., Reaxys). Validation via in silico ADMET tools (e.g., SwissADME) reduces experimental attrition .

Q. What role does this compound play in studying epoxyisoindole-based prodrugs?

The epoxy ring’s susceptibility to hydrolysis under physiological pH enables prodrug design. pH-sensitive linkers (e.g., hydrazones) can be conjugated to the amine group, releasing active agents in targeted tissues. In vivo tracking via LC-MS/MS quantifies release kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.